5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4H-thieno[3,2-b]pyrrole
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Description
Synthesis Analysis
Synthesis of densely functionalized pyrroles and thiophenes, similar to the core structure of the compound , often involves the reactions of zwitterions derived from heterocyclic carbenes with electron-deficient alkynes. Cheng, Peng, and Li (2010) demonstrated an efficient orthogonal synthesis method producing polyfunctionalized pyrroles and thiophenes in high yields, highlighting the versatility of reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions with alkynes (Cheng, Peng, & Li, 2010).
Molecular Structure Analysis
The molecular structure of compounds involving imidazolyl and piperidinyl groups has been studied using various spectroscopic and crystallographic methods. For instance, compounds bearing the imidazol[1,5-a]pyridine moiety have been synthesized and characterized, revealing a versatile architecture that supports the stability of N-heterocyclic carbenes, which could be analogous to the structural aspects of the target compound (Alcarazo et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of similar structures have been explored in various studies. For example, the synthesis of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines through oxidative condensation-cyclization indicates the potential for creating compounds with significant optical properties, which may also apply to the compound (Shibahara et al., 2009).
Physical Properties Analysis
The physical properties of compounds containing imidazol and piperidinyl groups have been extensively studied. For instance, the synthesis and characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by Özdemir, Dayan, and Demirmen (2016) involved comprehensive spectroscopic and quantum chemical calculations, providing insights into the physical properties of similar compounds (Özdemir, Dayan, & Demirmen, 2016).
Chemical Properties Analysis
The chemical properties of such complex molecules, especially those involving heterocyclic structures, have been the subject of many research efforts. The studies on the synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, for example, highlight the reactivity and potential functionalities that could be explored for the compound (Kutrov, Kovalenko, & Volovenko, 2008).
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve testing it against various biological targets, studying its mechanism of action, and optimizing its properties through medicinal chemistry approaches .
properties
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-20(17-11-18-16(22-17)6-10-26-18)24-8-2-5-15(13-24)19-21-7-9-23(19)12-14-3-1-4-14/h6-7,9-11,14-15,22H,1-5,8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAZOHGZXUJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)C4=CC5=C(N4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-4H-thieno[3,2-b]pyrrole |
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